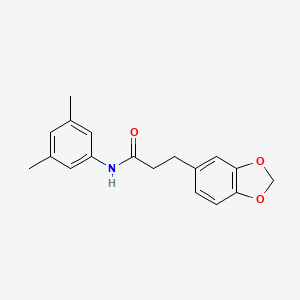
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, also known as MDPT, is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is a potent stimulant that is known to produce effects similar to those of amphetamines and cocaine.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular concentration. This results in a stimulation of the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, body temperature, and respiratory rate. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has several advantages for laboratory experiments. It is a potent stimulant that can be used to investigate the mechanisms of action of other stimulant drugs. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are several limitations to using 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide in laboratory experiments. It is a designer drug that is not well-characterized, and its effects on the central nervous system are not fully understood. It is also illegal in many countries, which makes it difficult to obtain and use for research purposes.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide. One area of research is to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide on the brain and behavior. Another area of research is to develop more selective and potent reuptake inhibitors of dopamine, norepinephrine, and serotonin. Additionally, research can be done to investigate the potential therapeutic uses of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, such as for the treatment of depression or attention deficit hyperactivity disorder.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the cathinone class of drugs. It is a potent stimulant that has gained popularity in recent years due to its psychoactive effects. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been studied extensively in the field of neuroscience and pharmacology and has been used as a research tool to investigate the mechanisms of action of stimulant drugs. Its mechanism of action involves the inhibition of dopamine, norepinephrine, and serotonin reuptake, leading to an increase in their extracellular concentration. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has several advantages for laboratory experiments, but there are also limitations to its use. There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, including investigating its long-term effects on the brain and behavior and developing more selective and potent reuptake inhibitors of dopamine, norepinephrine, and serotonin.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been studied extensively in the field of neuroscience and pharmacology. It has been used as a research tool to investigate the mechanisms of action of stimulant drugs and their effects on the central nervous system. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in reward, motivation, and mood regulation.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-13(2)9-15(8-12)19-18(20)6-4-14-3-5-16-17(10-14)22-11-21-16/h3,5,7-10H,4,6,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLLJKXGEPTMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)
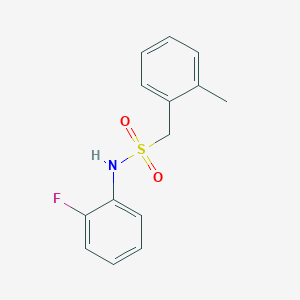
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652620.png)
![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4652621.png)
![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4652664.png)
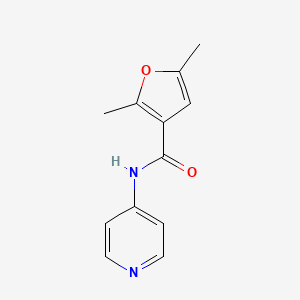
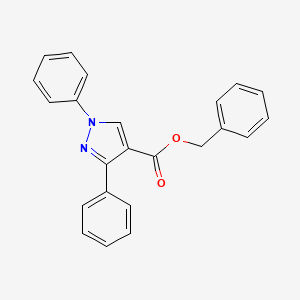
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4652694.png)
![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)
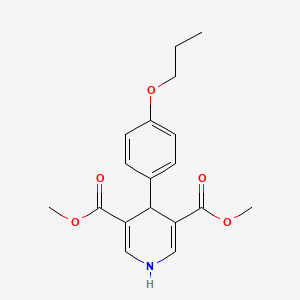
![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)
